molecular formula C18H20N2O3 B4239375 N-(4-methoxybenzyl)-4-(propanoylamino)benzamide

N-(4-methoxybenzyl)-4-(propanoylamino)benzamide

Cat. No.: B4239375
M. Wt: 312.4 g/mol
InChI Key: PRGCSRDPNSVFLE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(propanoylamino)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 4-methoxybenzyl group and a propionylamino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(propanoylamino)benzamide typically involves the following steps:

    Formation of 4-methoxybenzylamine: This can be achieved by the reduction of 4-methoxybenzyl cyanide using hydrogen gas in the presence of a palladium catalyst.

    Acylation of 4-methoxybenzylamine: The 4-methoxybenzylamine is then acylated with propionyl chloride in the presence of a base such as pyridine to form N-(4-methoxybenzyl)propionamide.

    Coupling with 4-aminobenzamide: Finally, N-(4-methoxybenzyl)propionamide is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(propanoylamino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzyl-4-(propionylamino)benzamide.

    Reduction: Formation of N-(4-methoxybenzyl)-4-(propionylamino)benzylamine.

    Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-4-(propanoylamino)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. The methoxybenzyl group may interact with hydrophobic pockets in proteins, while the propionylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-4-aminobenzamide: Lacks the propionyl group.

    N-(4-methoxybenzyl)-4-(acetylamino)benzamide: Has an acetyl group instead of a propionyl group.

    N-(4-methoxybenzyl)-4-(butyryl-amino)benzamide: Has a butyryl group instead of a propionyl group.

Uniqueness

N-(4-methoxybenzyl)-4-(propanoylamino)benzamide is unique due to the presence of both the methoxybenzyl and propionylamino groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)20-15-8-6-14(7-9-15)18(22)19-12-13-4-10-16(23-2)11-5-13/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGCSRDPNSVFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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